![molecular formula C48H94NO8P B1263792 1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1263792.png)
1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine
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Overview
Description
1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:1 in which the acyl groups specified at positions 1 and 2 are (9Z)-octadecenoyl and docosanoyl respectively. It derives from an oleic acid and a docosanoic acid.
Scientific Research Applications
Lipid-Linked Desaturation in Plant Microsomal Membranes
Research by Sperling and Heinz (1993) explored the lipid-linked desaturation of acyl groups in plant microsomal membranes using analogous substrates of 1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine. They found that these substrates were effectively acylated and desaturated, providing evidence for lipid-linked desaturation in plants (Sperling & Heinz, 1993).
Modeling Biological Membranes
A study conducted by Saccani et al. (2004) involved compression of phospholipid monolayers, including 1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine, beyond their collapse, leading to the formation of stable multilayers. This finding is significant in modeling the properties of biological membranes and understanding interactions with proteins (Saccani et al., 2004).
Neurotrophic Effects
Kwon et al. (2003) identified phospholipids from Bombycis corpus, including a derivative of 1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine. They found that these compounds have neurotrophic effects by stimulating the synthesis of nerve growth factor (NGF) in astrocytes (Kwon et al., 2003).
High-Temperature Behavior in Water
Changi et al. (2012) investigated the behavior of a similar phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine, in high-temperature water, revealing insights into the hydrolysis process and product formation. This research provides an understanding of the stability and transformation of such phospholipids under extreme conditions (Changi et al., 2012).
Hydrocarbon Chain Packing and Molecular Motion
Barton and Gunstone (1975) analyzed the synthesis and properties of several isomers of 1,2-dioctadecenoyl-sn-glycero-3-phosphorylcholine, revealing insights into hydrocarbon chain packing and molecular motion in phospholipid bilayers formed from unsaturated lecithins (Barton & Gunstone, 1975).
properties
Product Name |
1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine |
---|---|
Molecular Formula |
C48H94NO8P |
Molecular Weight |
844.2 g/mol |
IUPAC Name |
[(2R)-2-docosanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H94NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h21,26,46H,6-20,22-25,27-45H2,1-5H3/b26-21-/t46-/m1/s1 |
InChI Key |
VKFMYKGEBZVPJU-MLLRONJJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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